Tefuryltrione

CAS No.: 473278-76-1

Cat. No.: VC1877714

Molecular Formula: C20H23ClO7S

Molecular Weight: 442.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 473278-76-1 |

|---|---|

| Molecular Formula | C20H23ClO7S |

| Molecular Weight | 442.9 g/mol |

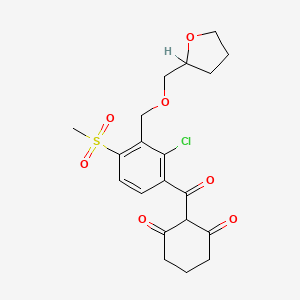

| IUPAC Name | 2-[2-chloro-4-methylsulfonyl-3-(oxolan-2-ylmethoxymethyl)benzoyl]cyclohexane-1,3-dione |

| Standard InChI | InChI=1S/C20H23ClO7S/c1-29(25,26)17-8-7-13(20(24)18-15(22)5-2-6-16(18)23)19(21)14(17)11-27-10-12-4-3-9-28-12/h7-8,12,18H,2-6,9-11H2,1H3 |

| Standard InChI Key | UFAPVJDEYHLLBG-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)COCC3CCCO3 |

| Canonical SMILES | CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)COCC3CCCO3 |

Introduction

Chemical Identity and Structure

Tefuryltrione (CAS: 473278-76-1) is a chiral molecule existing in both R- and S-forms, with commercial formulations typically comprising an isomeric mixture . It belongs to the aroylcyclohexanedione class of herbicides and features a distinct chemical structure that contributes to its herbicidal properties.

Basic Properties

The fundamental chemical and physical properties of tefuryltrione are summarized in the following table:

Structural Characteristics

Tefuryltrione's molecular structure consists of a 2-benzoylcyclohexane-1,3-dione skeleton where the benzoyl group is substituted at positions 2, 3, and 4 by chlorine, (tetrahydrofuran-2-ylmethoxy)methyl, and methylsulfonyl groups, respectively . This structural arrangement classifies it as a β-triketone, with functional groups including a sulfone, monochlorobenzene components, an ether linkage, aromatic ketone, cyclohexanone, and oxolane ring .

Mode of Action

Biochemical Target

Tefuryltrione functions as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthetic pathway of plastoquinone and tocopherols . By disrupting this enzyme's activity, the herbicide ultimately prevents the formation of carotenoid pigments in susceptible plants.

Physiological Effects

The inhibition of HPPD by tefuryltrione leads to a characteristic sequence of physiological responses in target weeds:

-

Disruption of plastoquinone synthesis

-

Interference with carotenoid production

-

Chlorophyll degradation under light exposure

-

Plant tissue whitening (bleaching)

This mode of action is particularly valuable against weeds that have developed resistance to other herbicide classes, especially sulfonylurea compounds, making tefuryltrione an important tool in resistance management strategies .

Agricultural Applications

Registration and Market Presence

Tefuryltrione was first introduced commercially in 2009 . It received registration in Japan in 2007 and subsequently in Korea in 2015 . The compound has gained significant adoption in rice-producing regions of East Asia, addressing specific weed management challenges in paddy cultivation systems.

| Formulation Type | Number of Products | Active Ingredients |

|---|---|---|

| Single-component | 3 | Tefuryltrione only |

| Multi-component mixtures | 6 | Tefuryltrione + oxaziclomefone |

| 3 | Tefuryltrione + pyraclonil | |

| 3 | Tefuryltrione + pyraclonil + metazosulfuron | |

| 3 | Tefuryltrione + fentrazamide | |

| 3 | Tefuryltrione + mefenacet |

These diverse formulations allow for targeted approaches to weed management in various rice cultivation scenarios .

Efficacy Against Weed Species

Tefuryltrione demonstrates broad-spectrum herbicidal activity against numerous problematic weeds in rice production. It is particularly effective against:

-

Annual grass weeds like Echinochloa crus-galli

-

Millet species

-

Flatsedges (e.g., Cyperus microiria Steud family)

-

Sulfonylurea-resistant broadleaf weeds

Research conducted at Chungnam National University in Korea evaluated the efficacy of tefuryltrione in combination with ipfencarbazone (TI SC formulation) against weeds in rice fields planted using automated transplanters. The study demonstrated effective control of annual weeds including Monochoria vaginalis, Murdannia keisak, Aeschynomene indica, and Echinochloa crus-galli .

Regulatory Status

International Approvals

The regulatory status of tefuryltrione varies significantly across different regions:

This varied regulatory landscape reflects different approaches to herbicide assessment and agricultural policies across regions.

Environmental Presence and Impact

Environmental Fate

Research has detected tefuryltrione in environmental samples, raising questions about its persistence and movement in ecosystems. Studies have found the compound in:

-

River waters at concentrations up to 1.85 μg/L

-

Drinking water sources

-

Water systems, where its degradation product (CMTBA) has been detected in treated drinking waters

Environmental Considerations

Synthesis and Production

Synthetic Route

The industrial synthesis of tefuryltrione typically follows a condensation reaction pathway. One documented method involves:

-

Reaction of methyl 2-chloro-4-(methylsulfonyl)-3-(((tetrahydrofuran-2-yl)methoxy)methyl)benzoate with 1,3-cyclohexanedione

-

Dissolution in acetonitrile solvent

-

Addition of ethylenediamine as a catalyst

-

Formation of an initial enol ester intermediate

-

Rearrangement to the final keto product

This process reportedly achieves yields of approximately 90.5%, making it commercially viable for large-scale production .

Future Research Directions

Research Needs

Several areas warrant further investigation regarding tefuryltrione:

-

Long-term environmental fate and ecological impacts

-

Potential for resistance development in target weed species

-

Optimization of application parameters for maximum efficacy with minimal environmental loading

-

Development of improved formulations and combination products

-

Comprehensive human health risk assessments

These research priorities would address current knowledge gaps and support evidence-based regulatory decisions regarding this herbicide.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume